molecular formula C13H16N2O4 B2960773 Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate CAS No. 183290-11-1

Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate

Cat. No. B2960773
M. Wt: 264.281
InChI Key: YMHLGFTZWUVELT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and yields.



Molecular Structure Analysis

This involves determining the molecular geometry, bond lengths and angles, and electronic structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties. The compound’s reactivity, stability, and toxicity might also be studied.


Scientific Research Applications

Polymer Science

Complexes of diphenylcarbamido-dicarboxybenzene and 1-methyl-2-pyrrolidinone have been explored in the context of polymer science. Brekner and Feger (1987) studied the decomplexation and imidization of diamic acid, a reaction related to polyimide precursor curing, which is critical for developing high-performance polymers (Brekner & Feger, 1987).

Organic Chemistry Synthesis

In organic synthesis, methyl phenylglyoxylate, aniline, and aromatic aldehydes were used by Clerici et al. (1995) to synthesize syn-β-amino-α-hydroxyesters, demonstrating the compound's utility in facilitating complex organic reactions (Clerici, Clerici, & Porta, 1995).

Radioactive Labeling

Duelfer and Gala (1991) developed a method for the synthesis of radiolabelled leukotriene inhibitor Sch 37224, using methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate as a key intermediate. This highlights its application in the preparation of radiopharmaceuticals (Duelfer & Gala, 1991).

Catalysis and Chemical Reactions

The compound has been explored in the context of catalysis, as illustrated by Mika et al. (2011), who investigated the cobalt-catalyzed hydromethoxycarbonylation of 1,3-butadiene, a reaction relevant to industrial chemical processes (Mika et al., 2011).

Anticorrosive Properties

Alam, Mobin, and Aslam (2016) investigated the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite, demonstrating the compound's potential in corrosion protection applications (Alam, Mobin, & Aslam, 2016).

Drug Synthesis

In pharmaceutical research, the compound is used in the synthesis of novel drugs. Echevarria et al. (2004) synthesized 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters as potential anti-Leishmania drugs, demonstrating its applicability in medicinal chemistry (Echevarria et al., 2004).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.


Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions that it could be used in.


properties

IUPAC Name

methyl 4-hydroxy-1-(phenylcarbamoyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-19-12(17)11-7-10(16)8-15(11)13(18)14-9-5-3-2-4-6-9/h2-6,10-11,16H,7-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHLGFTZWUVELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate

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